4-[(4-Iodophenyl)sulfonylamino]benzoic acid
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Overview
Description
4-[(4-Iodophenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C13H10INO4S and a molecular weight of 403.19 g/mol. This compound is characterized by the presence of an iodophenyl group, a sulfonylamino group, and a benzoic acid moiety. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodophenyl)sulfonylamino]benzoic acid typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride to form 4-iodophenylsulfonamide. This intermediate is then reacted with 4-carboxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodophenyl)sulfonylamino]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The sulfonylamino group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoic acids.
Scientific Research Applications
4-[(4-Iodophenyl)sulfonylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Iodophenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. For example, in Suzuki-Miyaura coupling, the compound acts as a substrate that undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . The pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfonylamino]benzoic acid
- 4-[(4-Chlorophenyl)sulfonylamino]benzoic acid
- 4-[(4-Fluorophenyl)sulfonylamino]benzoic acid
Uniqueness
4-[(4-Iodophenyl)sulfonylamino]benzoic acid is unique due to the presence of the iodine atom, which makes it particularly suitable for certain types of substitution reactions, such as Suzuki-Miyaura coupling . The iodine atom’s larger size and higher reactivity compared to other halogens like bromine, chlorine, and fluorine, provide distinct advantages in synthetic applications.
Properties
IUPAC Name |
4-[(4-iodophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCIAOWCNGYCHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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